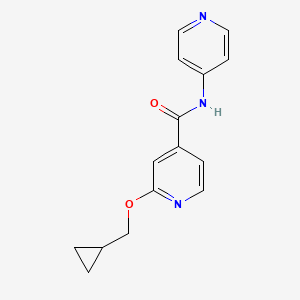
1-(2,6-Difluorophenyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2,6-Difluorophenyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C10H10F2O . It has a molecular weight of 184.19 . This compound is typically stored at 4°C and is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(2,6-Difluorophenyl)cyclobutan-1-ol” is 1S/C10H10F2O/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10/h1,3-4,13H,2,5-6H2 . The InChI Key is IABPSSJIZOJVSM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-(2,6-Difluorophenyl)cyclobutan-1-ol” is a liquid at room temperature . It has a molecular weight of 184.19 . The compound should be stored at 4°C .Scientific Research Applications
Synthesis of Cyclobutane-Containing Natural Products
Cyclobutanes are widely distributed in a variety of natural products that exhibit diverse pharmaceutical activities. The [2+2] cycloaddition reaction is a primary method for synthesizing cyclobutane structures, which are prevalent in drugs and drug prototypes with antibacterial, antiviral, and immunosuppressant properties . “1-(2,6-Difluorophenyl)cyclobutan-1-ol” can serve as a building block in the synthesis of such cyclobutane-containing compounds.
Medicinal Chemistry and Drug Design
In medicinal chemistry, cyclobutane motifs are crucial for the modulation and design of drug structures. They are used to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For instance, Pfizer’s Xeljanz, a medication for rheumatoid arthritis, incorporates a cyclobutane structure for increased potency .
Aminolysis Reactions
The compound has been used in aminolysis reactions with various amines under conditions that favor high dielectric permittivity. This process is significant in the synthesis of pyrimidin-4(3H)-ones, which are important in pharmaceutical research .
Industrial Applications
While specific industrial applications of “1-(2,6-Difluorophenyl)cyclobutan-1-ol” are not detailed in the available literature, its role as a reference standard in pharmaceutical testing suggests its utility in quality control and assurance in the pharmaceutical industry .
Material Science
In material science, cyclobutanol derivatives like “1-(2,6-Difluorophenyl)cyclobutan-1-ol” could potentially be used in the development of new materials, given their structural uniqueness and chemical reactivity. However, specific applications in this field require further research and exploration.
Biochemistry Research
The compound’s role in biochemistry research is likely tied to its use in the synthesis of bioactive molecules. Its structural features could influence the study of biochemical pathways and the development of biochemical assays .
Environmental Applications
While direct environmental applications of “1-(2,6-Difluorophenyl)cyclobutan-1-ol” are not explicitly mentioned in the search results, its use in the synthesis of compounds with potential antibacterial and antiviral properties could have indirect environmental implications, such as in the treatment of water or development of environmentally-friendly biocides .
Analytical Chemistry
In analytical chemistry, “1-(2,6-Difluorophenyl)cyclobutan-1-ol” may be used as a standard in chromatographic methods to ensure the accuracy and precision of analytical measurements, particularly in the pharmaceutical industry .
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, using protective gloves, protective clothing, and eye protection .
properties
IUPAC Name |
1-(2,6-difluorophenyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10/h1,3-4,13H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABPSSJIZOJVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)cyclobutan-1-ol | |
CAS RN |
935287-84-6 |
Source


|
| Record name | 1-(2,6-difluorophenyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B2874792.png)
![1-[(2-Chloroacetyl)amino]-3-(2,4-dichlorophenyl)urea](/img/structure/B2874793.png)

![N-(3,4-dichlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2874797.png)
![1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine](/img/structure/B2874799.png)




![1-[(E)-But-2-enyl]-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2874808.png)

![3-methyl-N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2874810.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2874812.png)
![4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide](/img/structure/B2874813.png)